
Ethyl-hydroxybutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-hydroxybutyrate is a useful research compound. Its molecular formula is C6H11O3- and its molecular weight is 131.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Development
Role as a Chiral Intermediate
Ethyl-hydroxybutyrate serves as a crucial chiral intermediate in the synthesis of pharmaceuticals. Its application is particularly prominent in the development of drugs targeting metabolic disorders. Recent studies have demonstrated efficient synthesis methods using recombinant Escherichia coli cells under high substrate loading conditions, utilizing ionic liquids to enhance the biocatalytic process. For instance, using choline chloride and glutathione as a buffer system significantly improved yields (up to 754.9 g/L/d) compared to traditional methods .
Case Study: Synthesis Optimization
A study focused on optimizing the synthesis of ethyl (R)-3-hydroxybutyrate highlighted the effectiveness of using eco-friendly ionic liquids. The research indicated that these systems not only improved solubility but also enhanced the overall catalytic efficiency, thus facilitating the production of this compound for pharmaceutical applications .
Therapeutic Applications
Cachexia Treatment
Recent investigations into this compound have revealed its potential in treating cachexia, a syndrome characterized by severe weight loss and muscle wasting often associated with chronic illnesses such as cancer. A notable study involved administering this compound to cachectic mice, which resulted in significant improvements in muscle mass and overall survival rates. The mechanism was linked to increased levels of 3-hydroxybutyrate in serum and muscle tissues, promoting metabolic homeostasis and reducing inflammation .
Mechanisms of Action
The therapeutic effects of this compound are attributed to several key mechanisms:
- Promotion of the TCA Cycle : Enhancing energy metabolism.
- Reduction of Proteolysis : Mitigating muscle degradation.
- Antioxidant Effects : Improving the body’s response to oxidative stress .
Biochemical Research
Metabolic Pathway Investigations
This compound is utilized extensively in biochemical research to study metabolic pathways. Its role as a substrate allows researchers to investigate enzyme activities and metabolic fluxes within biological systems. This application is critical for understanding diseases related to metabolism and developing targeted therapies.
Case Study: Metabolomics Analysis
In a detailed metabolomics study, researchers employed nuclear magnetic resonance (NMR) spectroscopy to analyze the effects of this compound on muscle tissue from cachectic mice. The findings provided insights into altered metabolic pathways and highlighted how this compound administration could counteract tumor-induced muscle atrophy .
Agrochemical Applications
This compound is also being explored for its potential use in agrochemicals. Its ability to enhance the efficacy of herbicides and pesticides by improving their absorption and activity makes it a valuable compound in agricultural formulations.
Summary Table of Applications
Chemical Reactions Analysis
Hydrolysis Reactions
Ethyl 3-hydroxybutyrate undergoes hydrolysis under acidic or basic conditions to yield 3-hydroxybutyric acid or its salts, respectively.
Acid-Catalyzed Hydrolysis
In the presence of sulfuric acid, the ester hydrolyzes to form 3-hydroxybutyric acid and ethanol. This reaction is reversible, as demonstrated in its synthesis via Fischer esterification (3-hydroxybutyric acid + ethanol ⇌ ethyl 3-hydroxybutyrate + water) .
Conditions :
Base-Catalyzed Hydrolysis (Saponification)
Reaction with strong bases (e.g., NaOH, KOH) produces 3-hydroxybutyrate salts. A patent describes this process for synthesizing calcium or potassium 3-hydroxybutyrate :
Conditions :
-
Base: KOH, Ca(OH)₂, or NaOH
-
Molar ratio (ester:base): 1:2.5–4.5
-
Temperature: 35–55°C
-
Time: 12–24 hours
Lactonization
Heating ethyl 3-hydroxybutyrate with a basic catalyst (e.g., sodium acetate) induces intramolecular esterification, forming γ-butyrolactone (a five-membered lactone) .
Mechanism :
-
Deprotonation of the hydroxyl group by the base.
-
Nucleophilic attack of the alkoxide on the carbonyl carbon.
Conditions :
-
Catalyst: Sodium acetate (trace)
-
Temperature: Elevated (exact range unspecified)
Oxidation and Decomposition
Ethyl 3-hydroxybutyrate decomposes upon heating, releasing toxic fumes (CO, CO₂) . Controlled oxidation pathways remain less documented, but β-hydroxy esters generally oxidize to β-keto esters under strong oxidizing agents.
Reactivity with Absorbents and Catalysts
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the physicochemical properties of Ethyl-hydroxybutyrate in experimental settings?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity and identify impurities like (R)-1,3-butanediol (<2%) .
- Polarimetry : Measure optical activity (e.g., [α]²³.⁴/D = -46.2° in water) to verify enantiomeric purity .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify volatile impurities (e.g., this compound <0.5%) .
- Data Reference : Density (1.0731 g/mL) and boiling point (145°C at 1.8 Torr) are critical for solvent selection and reaction optimization .
Q. How can researchers mitigate contamination risks when handling this compound in laboratory settings?
- Methodological Answer :
- Storage Protocols : Store at room temperature in airtight containers to prevent hydrolysis or oxidation .
- Safety Data Sheet (SDS) Compliance : Adhere to GHS guidelines for handling Ethyl 4-chloro-3-hydroxybutanoate derivatives, emphasizing industrial-use restrictions and hazard mitigation .
Advanced Research Questions
Q. What experimental designs are optimal for investigating this compound’s metabolic interactions in in vitro models?
- Methodological Answer :
- Isotopic Labeling : Use Sodium D-3-hydroxybutyrate-¹³C₂ to trace metabolic pathways via ¹³C-NMR or mass spectrometry .
- Dose-Response Assays : Optimize concentrations using fluorometric tests (e.g., MAK547 kit for 200 tests) to assess enzymatic activity .
- Data Contradiction Analysis : Discrepancies in optical activity ([α] values in water vs. ethanol) may indicate solvent-dependent conformational changes, requiring cross-validation with X-ray crystallography .
Q. How can contradictory findings in this compound’s enantiomeric stability be resolved?
- Methodological Answer :
- Replication Studies : Repeat experiments under controlled humidity and temperature to isolate environmental variables .
- Chiral Chromatography : Compare retention times of (R)- and (S)-enantiomers using chiral stationary phases .
Q. What strategies address the synthesis challenges of high-purity this compound for pharmacological studies?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Employ chiral catalysts to minimize racemization during esterification .
- Post-Synthesis Purification : Use preparative HPLC to remove residual (R)-1,3-butanediol and other byproducts .
Q. Research Design & Data Analysis
Q. How should researchers formulate hypothesis-driven questions for this compound’s role in neurodegenerative disease models?
- Methodological Answer :
- Literature Gap Analysis : Review preclinical studies on GHB analogs to identify underexplored mechanisms (e.g., neuroprotection vs. toxicity) .
- Variable Isolation : Design experiments with controlled variables (e.g., dose, administration route) to isolate therapeutic effects .
Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in longitudinal studies?
- Methodological Answer :
Properties
Molecular Formula |
C6H11O3- |
---|---|
Molecular Weight |
131.15 g/mol |
IUPAC Name |
2-ethyl-2-hydroxybutanoate |
InChI |
InChI=1S/C6H12O3/c1-3-6(9,4-2)5(7)8/h9H,3-4H2,1-2H3,(H,7,8)/p-1 |
InChI Key |
LXVSANCQXSSLPA-UHFFFAOYSA-M |
Canonical SMILES |
CCC(CC)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.